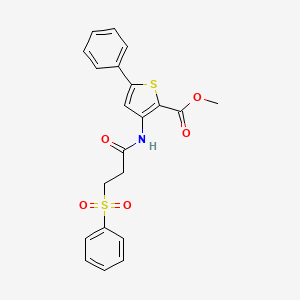

Methyl 5-phenyl-3-(3-(phenylsulfonyl)propanamido)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives, like the one you’re asking about, are essential in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve different types of condensation reactions .Applications De Recherche Scientifique

Anti-inflammatory and Pharmacological Properties

A study has highlighted the synthesis of a series of novel 5-substituted-2,3-diarylthiophenes, showing potent activities in models of adjuvant arthritis and yeast-induced hyperalgesia. These compounds, including derivatives closely related to Methyl 5-phenyl-3-(3-(phenylsulfonyl)propanamido)thiophene-2-carboxylate, exhibit significant potential in developing new anti-inflammatory agents (Tsuji et al., 1998).

Chemical Synthesis Techniques

Research on palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3, including thiophene-2-carboxylates, outlines a method for coupling with aryl/heteroaryl bromides. This synthesis approach leads to the exclusive production of 5-arylated thiophene-3-sulfonic amides or esters, demonstrating a valuable technique for functionalizing thiophene derivatives in drug discovery and materials science (Bheeter et al., 2013).

Anticancer Applications

Another study focused on the synthesis and evaluation of novel thiophene and benzothiophene derivatives as cytotoxic agents. Some derivatives exhibited significant anti-cancer activities against various tumor cell lines, suggesting the potential of thiophene derivatives in anticancer drug development (Mohareb et al., 2016).

Nonlinear Optical Materials

A series of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors have been synthesized for use as nonlinear optical materials. These derivatives offer high thermal stability and efficient second-order optical nonlinearities, suggesting their application in the field of organic electronics and photonics (Chou et al., 1996).

Immunomodulatory Effects

Research on novel immunosuppressive butenamides involving thiophene derivatives has shown potential in modulating immune responses. These compounds exhibit activity towards proliferating concanavalin A-stimulated T-lymphocytes, indicating their usefulness in developing new immunosuppressive drugs (Axton et al., 1992).

Mécanisme D'action

“Methyl 5-phenyl-3-(3-(phenylsulfonyl)propanamido)thiophene-2-carboxylate” is a thiophene derivative. Thiophene is a five-membered ring compound, containing four carbon atoms and a sulfur atom. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Propriétés

IUPAC Name |

methyl 3-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S2/c1-27-21(24)20-17(14-18(28-20)15-8-4-2-5-9-15)22-19(23)12-13-29(25,26)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCBNEVLZPINCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-phenyl-3-(3-(phenylsulfonyl)propanamido)thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[(phenylthio)methyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2616129.png)

![3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride](/img/structure/B2616133.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2616135.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide](/img/structure/B2616139.png)

![Ethyl 5-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2616140.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2616143.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2616146.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2616147.png)